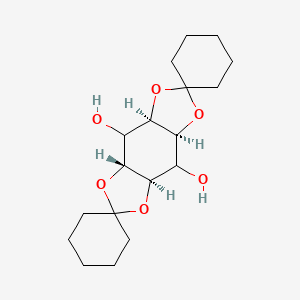
D-Mannose-UL-13C6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Mannose-UL-13C6 is an isotopically labeled form of D-Mannose, a naturally occurring monosaccharide. The “UL” in its name stands for uniformly labeled, indicating that all six carbon atoms in the molecule are labeled with the carbon-13 isotope. This compound is primarily used in scientific research, particularly in studies involving metabolic pathways and carbohydrate chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-Mannose-UL-13C6 involves specific labeling strategies to incorporate carbon-13 atoms. One method described involves converting D-(1,2-13C2)Mannose to its corresponding mannopyranosides, followed by several steps including oxidation, hydrolysis, and reduction to introduce the carbon-13 labels at specific positions.
Industrial Production Methods: Industrial production of this compound typically involves the use of advanced isotopic labeling techniques. These methods ensure that the carbon-13 atoms are uniformly distributed throughout the molecule, making it suitable for use in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
Análisis De Reacciones Químicas
Types of Reactions: D-Mannose-UL-13C6 undergoes various chemical reactions similar to its unlabeled counterpart. These include:
Oxidation: Conversion to D-Mannonic acid.
Reduction: Formation of D-Mannitol.
Isomerization: Conversion to D-Fructose and D-Glucose.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as nitric acid or bromine water.
Reduction: Commonly performed using reducing agents like sodium borohydride.
Isomerization: Catalyzed by enzymes such as D-Mannose isomerase or under alkaline conditions.
Major Products:
Oxidation: D-Mannonic acid.
Reduction: D-Mannitol.
Isomerization: D-Fructose and D-Glucose.
Aplicaciones Científicas De Investigación
D-Mannose-UL-13C6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in NMR spectroscopy to study carbohydrate structures and interactions.
Biology: Employed in metabolic studies to trace the pathways of mannose metabolism.
Medicine: Investigated for its potential role in preventing urinary tract infections by inhibiting bacterial adhesion.
Industry: Utilized in the production of labeled compounds for research and development purposes.
Mecanismo De Acción
D-Mannose-UL-13C6 exerts its effects primarily through its interaction with specific molecular targets. In the context of urinary tract infections, D-Mannose binds to the FimH adhesin on the surface of uropathogenic Escherichia coli, preventing the bacteria from adhering to the urothelium. This anti-adhesive effect helps in reducing the incidence of infections .
Comparación Con Compuestos Similares
D-Glucose-13C6: Another uniformly labeled monosaccharide used in metabolic studies.
D-Mannose-1-13C: A selectively labeled form of D-Mannose with a single carbon-13 atom.
D-Fructose-13C6: A uniformly labeled form of D-Fructose used in similar research applications.
Uniqueness: D-Mannose-UL-13C6 is unique due to its uniform labeling, which provides a distinct advantage in NMR spectroscopy and other analytical techniques. This uniform labeling allows for more precise and detailed studies of carbohydrate metabolism and interactions compared to selectively labeled compounds .
Propiedades
Número CAS |
287100-74-7 |
|---|---|
Fórmula molecular |
¹³C₆H₁₂O₆ |
Peso molecular |
186.11 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


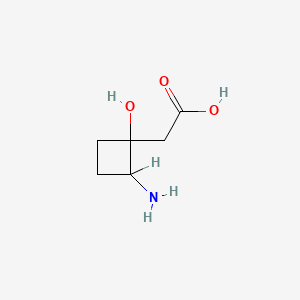
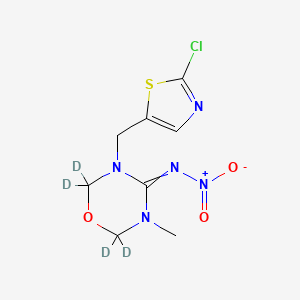
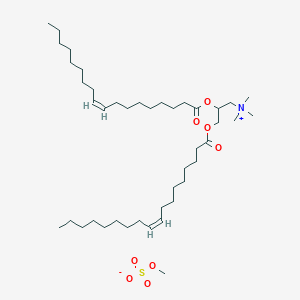

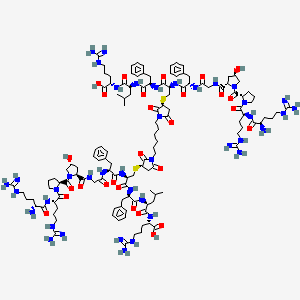
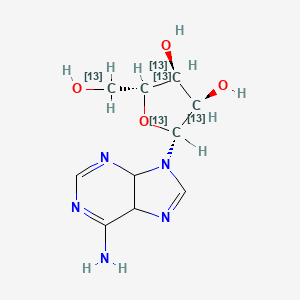


![2-[(2E)-2-Penten-3-yl]pyridine](/img/structure/B1146140.png)
